molecular formula C7H5F2N3 B1443335 1-(Azidomethyl)-3,5-difluorobenzene CAS No. 622372-77-4

1-(Azidomethyl)-3,5-difluorobenzene

Cat. No. B1443335
M. Wt: 169.13 g/mol
InChI Key: RKFRPFZTPTUYTR-UHFFFAOYSA-N
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Description

Azidomethyl compounds are a class of organic compounds that contain an azidomethyl group (-CH2N3). This group is characterized by the presence of an azide functional group attached to a methylene group. These compounds are often used in organic synthesis due to their reactivity .


Synthesis Analysis

The synthesis of azido compounds often involves the reaction of a precursor molecule with an azide ion (N3^-). For example, azidoiodinanes, which are structurally related to azidomethyl compounds, are synthesized from benziodoxoles and trimethylsilyl azide.


Molecular Structure Analysis

Azidomethyl compounds typically have a molecular structure that includes a carbon atom bonded to both a hydrogen atom and an azide group. The exact structure can vary depending on the other groups present in the molecule.


Chemical Reactions Analysis

Azidomethyl compounds can participate in various chemical reactions due to the reactivity of the azide group. For example, they can undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups .

Scientific Research Applications

Synthesis of Triazole Derivatives

1-(Azidomethyl)-3,5-difluorobenzene is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl halides and dipropargyl uracil or thymine. These compounds have shown potential in inhibiting the acidic corrosion of steels, highlighting their industrial relevance (Negrón-Silva et al., 2013).

Improved Synthesis Techniques

Research has been conducted on developing safer and more efficient synthesis processes for 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a closely related compound. The improved process involves nucleophilic substitution reactions and microflow azide processes, emphasizing safety and environmental concerns in chemical manufacturing (Kopach et al., 2009).

Structural Analysis of Fluorobenzenes

The structure of compounds like 1-(Azidomethyl)-3,5-difluorobenzene is significant in understanding the weak acceptor capabilities of the C-F group, which is crucial in various chemical and pharmacological applications. Studies have explored the C-H···F-C interactions in crystalline fluorobenzenes to evaluate their structural properties (Thalladi et al., 1998).

Application in Gas Storage

Related azine-linked covalent organic frameworks, like ACOF-1 synthesized from hydrazine hydrate and 1,3,5-triformylbenzene, demonstrate significant potential for gas storage applications, including CO2, H2, and CH4. Such applications are critical in addressing environmental and energy storage challenges (Li et al., 2014).

Role in Organometallic Chemistry

Partially fluorinated benzenes, including derivatives similar to 1-(Azidomethyl)-3,5-difluorobenzene, are increasingly used as solvents in organometallic chemistry. Their weak coordination to metal centers makes them suitable for various catalytic and synthetic applications (Pike et al., 2017).

Biodegradation of Difluorobenzenes

The biodegradation of difluorobenzenes, including compounds related to 1-(Azidomethyl)-3,5-difluorobenzene, has been studied for environmental applications. Understanding the microbial degradation of such compounds is crucial for managing their impact on ecosystems (Moreira et al., 2009).

Safety And Hazards

Azidomethyl compounds can be hazardous due to their reactivity. They can potentially explode when heated and form toxic gases when burned. Therefore, they should be handled with care and stored properly .

Future Directions

The use of azidomethyl compounds in organic synthesis is a topic of ongoing research. Future directions may include the development of new synthetic methods and the exploration of new reactions involving these compounds .

properties

IUPAC Name

1-(azidomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFRPFZTPTUYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-3,5-difluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Colombano, C Albani, G Ottonello, A Ribeiro… - …, 2015 - Wiley Online Library
Inhibition of fatty acid amide hydrolase (FAAH) activity is under investigation as a valuable strategy for the treatment of several disorders, including pain and drug addiction. A number of …
MNM Mirdan - 2019 - avesis.gazi.edu.tr
In this thesis, a series of novel 1, 4-disubstituted-1, 2, 3-triazole derivatives were synthesized the target molecules production followed click chemistry and three-component one-pot …
Number of citations: 2 avesis.gazi.edu.tr

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